Cas no 1263377-05-4 (Methyl 5-bromo-2-chloro-3-methylbenzoate)

Methyl 5-bromo-2-chloro-3-methylbenzoate is a halogenated aromatic ester with applications in organic synthesis and pharmaceutical intermediates. Its structure, featuring bromo, chloro, and methyl substituents on the benzoate ring, enables selective reactivity in cross-coupling reactions and functional group transformations. The compound serves as a versatile building block for constructing complex molecules, particularly in medicinal chemistry and agrochemical research. Its stability under standard conditions and well-defined reactivity profile make it a reliable reagent for targeted synthetic pathways. The ester group enhances solubility in organic solvents, facilitating handling in laboratory settings. This compound is typically utilized in small-scale research applications where precise control over molecular architecture is required.
Methyl 5-bromo-2-chloro-3-methylbenzoate structure
1263377-05-4 structure
商品名:Methyl 5-bromo-2-chloro-3-methylbenzoate
CAS番号:1263377-05-4
MF:C9H8BrClO2
メガワット:263.515621185303
MDL:MFCD18379814
CID:4565997
PubChem ID:51000139

Methyl 5-bromo-2-chloro-3-methylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 5-bromo-2-chloro-3-methylbenzoate
    • Methyl 5-Bromo-2-chloro-3-methylbenzoate
    • CS-0318643
    • MFCD18379814
    • 1263377-05-4
    • methyl5-bromo-2-chloro-3-methylbenzoate
    • Methyl 5-bromo-2-chloro-3-methylbenzoate
    • MDL: MFCD18379814
    • インチ: 1S/C9H8BrClO2/c1-5-3-6(10)4-7(8(5)11)9(12)13-2/h3-4H,1-2H3
    • InChIKey: UHANDWUFYMCSFF-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C(=O)OC)C(=C(C)C=1)Cl

計算された属性

  • せいみつぶんしりょう: 261.93962g/mol
  • どういたいしつりょう: 261.93962g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 198
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.5
  • トポロジー分子極性表面積: 26.3

Methyl 5-bromo-2-chloro-3-methylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019104403-250mg
Methyl 5-bromo-2-chloro-3-methylbenzoate
1263377-05-4 95%
250mg
435.60 USD 2021-06-17
eNovation Chemicals LLC
Y1261582-100mg
methyl 5-bromo-2-chloro-3-methylbenzoate
1263377-05-4 95%
100mg
$210 2024-06-06
Fluorochem
062770-1g
Methyl 5-Bromo-2-chloro-3-methylbenzoate
1263377-05-4 95%
1g
£679.00 2022-03-01
eNovation Chemicals LLC
Y1261582-250mg
methyl 5-bromo-2-chloro-3-methylbenzoate
1263377-05-4 95%
250mg
$330 2024-06-06
Oakwood
062770-1g
Methyl 5-Bromo-2-chloro-3-methylbenzoate
1263377-05-4 94%
1g
$724.00 2024-07-19
Fluorochem
062770-250mg
Methyl 5-Bromo-2-chloro-3-methylbenzoate
1263377-05-4 95%
250mg
£446.00 2022-03-01
Fluorochem
062770-5g
Methyl 5-Bromo-2-chloro-3-methylbenzoate
1263377-05-4 95%
5g
£2037.00 2022-03-01
A2B Chem LLC
AE66571-250mg
Methyl 5-bromo-2-chloro-3-methylbenzoate
1263377-05-4 94%
250mg
$360.00 2024-04-20
A2B Chem LLC
AE66571-1g
Methyl 5-bromo-2-chloro-3-methylbenzoate
1263377-05-4 94%
1g
$724.00 2024-04-20
A2B Chem LLC
AE66571-100mg
Methyl 5-bromo-2-chloro-3-methylbenzoate
1263377-05-4 97%
100mg
$165.00 2024-01-04

Methyl 5-bromo-2-chloro-3-methylbenzoate 関連文献

Methyl 5-bromo-2-chloro-3-methylbenzoateに関する追加情報

Methyl 5-bromo-2-chloro-3-methylbenzoate (CAS No. 1263377-05-4): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-bromo-2-chloro-3-methylbenzoate, identified by its unique Chemical Abstracts Service number CAS No. 1263377-05-4, is a versatile intermediate that has garnered significant attention in the field of pharmaceutical synthesis. This compound, featuring a benzoate core substituted with bromine, chlorine, and methyl groups, serves as a crucial building block in the development of various therapeutic agents. Its structural attributes make it particularly valuable for constructing complex molecular frameworks, enabling the synthesis of novel drugs with enhanced pharmacological properties.

The benzoate moiety in Methyl 5-bromo-2-chloro-3-methylbenzoate is a well-established pharmacophore in medicinal chemistry, contributing to the lipophilicity and metabolic stability of drug candidates. The presence of halogen atoms, specifically bromine and chlorine, further enhances its utility by providing reactive sites for further functionalization. This makes the compound an indispensable tool for synthetic chemists aiming to develop molecules with targeted biological activities.

In recent years, the demand for Methyl 5-bromo-2-chloro-3-methylbenzoate has surged due to its application in the synthesis of small-molecule inhibitors targeting various diseases. For instance, studies have highlighted its role in the development of kinase inhibitors, which are pivotal in treating cancers and inflammatory disorders. The brominated and chlorinated aromatic ring allows for selective modifications, enabling the creation of highly specific inhibitors with minimal off-target effects.

One of the most compelling aspects of Methyl 5-bromo-2-chloro-3-methylbenzoate is its versatility in cross-coupling reactions. These reactions are fundamental to modern organic synthesis, particularly in constructing biaryl structures that are prevalent in many active pharmaceutical ingredients (APIs). The compound's reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings makes it an excellent precursor for generating complex heterocyclic systems. Such systems are often found in drugs that exhibit potent biological activity.

Recent advancements in drug discovery have underscored the importance of Methyl 5-bromo-2-chloro-3-methylbenzoate in the development of antiviral and antibacterial agents. The ability to introduce diverse functional groups into its structure allows for the creation of molecules that can interact with viral enzymes or bacterial cell walls effectively. For example, researchers have utilized this compound to synthesize derivatives that inhibit protease enzymes involved in viral replication, offering promising leads for new antiviral therapies.

The synthetic pathways involving Methyl 5-bromo-2-chloro-3-methylbenzoate are also noteworthy. Its preparation typically involves bromination and chlorination of a methyl-substituted benzoic acid derivative, followed by esterification. These steps highlight the compound's role as a key intermediate that bridges simple starting materials to complex drug candidates. The efficiency and scalability of these synthetic routes have made Methyl 5-bromo-2-chloro-3-methylbenzoate a preferred choice for industrial applications.

From a regulatory perspective, Methyl 5-bromo-2-chloro-3-methylbenzoate benefits from well-established safety profiles, which is crucial for pharmaceutical applications. Its stability under various reaction conditions and low toxicity make it suitable for large-scale production without significant concerns regarding environmental or occupational hazards. This has facilitated its widespread use in both academic research and industrial settings.

The future prospects of Methyl 5-bromo-2-chloro-3-methylbenzoate are promising, given the ongoing innovation in medicinal chemistry. As new diseases emerge and existing treatments face challenges such as resistance, the need for novel drug candidates will only increase. The compound's adaptability in synthetic chemistry ensures that it will remain a cornerstone in the development pipeline for years to come. Researchers continue to explore its potential in areas beyond traditional pharmaceuticals, including agrochemicals and materials science.

In conclusion, Methyl 5-bromo-2-chloro-3-methylbenzoate (CAS No. 1263377-05-4) is a multifaceted intermediate with significant implications for modern drug discovery. Its structural features and reactivity make it an invaluable asset for synthetic chemists working on diverse therapeutic targets. As research progresses, this compound will undoubtedly continue to play a pivotal role in shaping the future of pharmaceutical innovation.

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